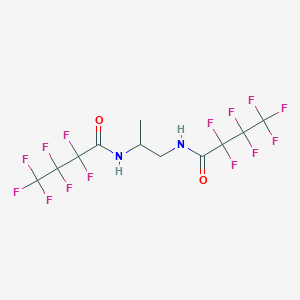
N,N'-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) typically involves the reaction of propane-1,2-diamine with 2,2,3,3,4,4,4-heptafluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Hydrolysis: The amide bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted amides.
Hydrolysis: The major products are 2,2,3,3,4,4,4-heptafluorobutanoic acid and propane-1,2-diamine.
Aplicaciones Científicas De Investigación
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is primarily related to its interaction with biological membranes and proteins. The fluorine atoms enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and potentially disrupt membrane integrity. Additionally, the compound can interact with specific protein targets, altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(Propane-2,2-diylbis(azaneylylidene))bis(2,2,3,3,4,4,4-heptafluorobutanamide): Similar structure but with different linkage.
N,N’-(Propane-2,2-diylbis(sulfanediyl))bis(2,2,3,3,4,4,4-heptafluorobutanamide): Contains sulfur atoms instead of nitrogen.
Uniqueness
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is unique due to its specific amide linkage and the positioning of fluorine atoms, which confer distinct chemical and physical properties. Its stability and resistance to degradation make it particularly valuable in applications requiring long-term performance and reliability .
Propiedades
Número CAS |
133911-24-7 |
|---|---|
Fórmula molecular |
C11H8F14N2O2 |
Peso molecular |
466.17 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-[2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)propyl]butanamide |
InChI |
InChI=1S/C11H8F14N2O2/c1-3(27-5(29)7(14,15)9(18,19)11(23,24)25)2-26-4(28)6(12,13)8(16,17)10(20,21)22/h3H,2H2,1H3,(H,26,28)(H,27,29) |
Clave InChI |
HGSDUSCXQFLBKU-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)C(C(C(F)(F)F)(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















